molecular formula C18H28F3N3O5 B1684285 ZD8321 CAS No. 182073-77-4

ZD8321

Cat. No.: B1684285
CAS No.: 182073-77-4
M. Wt: 423.4 g/mol
InChI Key: ZYLBZJKJNAYAFU-AVGNSLFASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ZD-8321 is a small molecule drug that acts as an inhibitor of human neutrophil elastase, a serine protease enzyme involved in the inflammatory response. This compound was initially developed by AstraZeneca PLC for potential therapeutic applications in respiratory diseases, including chronic obstructive pulmonary disease and acute lung injury .

Preparation Methods

The synthesis of ZD-8321 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically includes the following steps:

    Formation of Intermediates: The initial steps involve the preparation of intermediates through reactions such as alkylation, acylation, and condensation.

    Coupling Reactions: The final steps involve coupling the intermediates under specific conditions to form the desired compound. .

Chemical Reactions Analysis

ZD-8321 undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: The compound is used as a model inhibitor in studies related to enzyme inhibition and reaction mechanisms.

    Biology: ZD-8321 is employed in research involving the regulation of neutrophil elastase activity, which is crucial in understanding inflammatory responses.

    Medicine: The compound has been investigated for its therapeutic potential in treating respiratory diseases, such as chronic obstructive pulmonary disease and acute lung injury.

    Industry: ZD-8321 is used in the development of new drugs and therapeutic agents targeting inflammatory pathways .

Mechanism of Action

ZD-8321 exerts its effects by inhibiting the activity of human neutrophil elastase. The compound binds to the active site of the enzyme, preventing it from cleaving its natural substrates. This inhibition reduces the inflammatory response and tissue damage associated with excessive elastase activity. The molecular targets and pathways involved include the regulation of elastase activity and the modulation of inflammatory signaling pathways .

Comparison with Similar Compounds

ZD-8321 is compared with other similar compounds, such as ONO-5046, MR-889, L-694,458, CE-1037, GW-311616, TEI-8362, ONO-6818, AE-3763, FK-706, and ICI-200,880. These compounds also act as inhibitors of human neutrophil elastase but differ in their chemical structures, potency, and specific applications. ZD-8321 is unique due to its specific binding affinity and inhibitory activity, making it a valuable tool in research and therapeutic development .

Properties

IUPAC Name

methyl N-[(2S)-3-methyl-1-oxo-1-[(2S)-2-[[(3S)-1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl]carbamoyl]pyrrolidin-1-yl]butan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28F3N3O5/c1-9(2)12(14(25)18(19,20)21)22-15(26)11-7-6-8-24(11)16(27)13(10(3)4)23-17(28)29-5/h9-13H,6-8H2,1-5H3,(H,22,26)(H,23,28)/t11-,12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLBZJKJNAYAFU-AVGNSLFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)C(F)(F)F)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)C(F)(F)F)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28F3N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182073-77-4
Record name ZD-8321
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182073774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ZD-8321
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7FIA2S66D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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